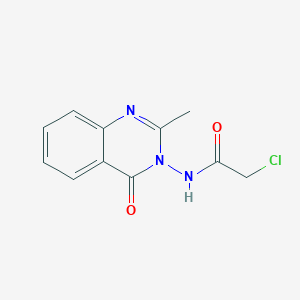
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring, and an acetamide group substituted with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Acetamide Formation: The final step involves the reaction of the chlorinated quinazolinone with acetamide under suitable conditions, often in the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinazolinone core can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or ligands, allowing the compound to bind to the active site of enzymes or receptors, thereby inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxo-3(4H)-quinazolinone and its halogenated derivatives.
Acetamide Derivatives: Compounds like N-phenylacetamide and N-methylacetamide.
Uniqueness
Acetamide, 2-chloro-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)- is unique due to the specific combination of the quinazolinone core with the acetamide group and the chlorine substitution. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the chlorine atom can enhance the compound’s reactivity and its ability to interact with biological targets.
Propriétés
Numéro CAS |
6761-07-5 |
|---|---|
Formule moléculaire |
C11H10ClN3O2 |
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
2-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-13-9-5-3-2-4-8(9)11(17)15(7)14-10(16)6-12/h2-5H,6H2,1H3,(H,14,16) |
Clé InChI |
VCMWUZCYIYMJBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C(=O)N1NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-3-Methyl-5-{[5-(3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11705838.png)
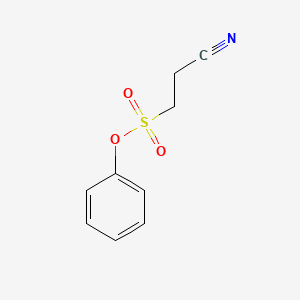

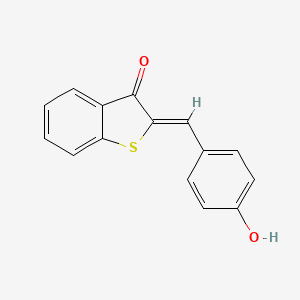
![2-ethoxy-4-nitro-6-[(E)-{2-[4-(phenylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11705869.png)
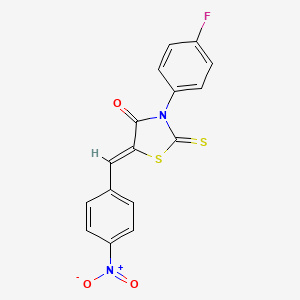
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11705877.png)
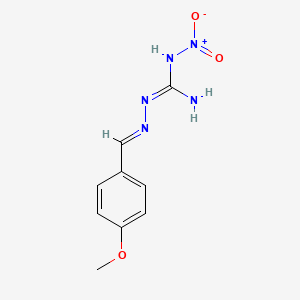
![Ethyl 2-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11705887.png)


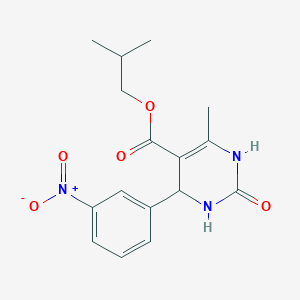
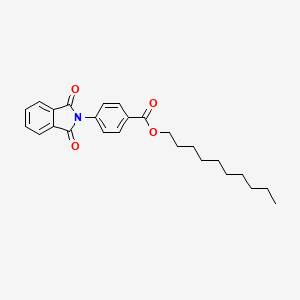
![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
